molecular formula C10H10O4 B8466074 3,5-Dihydroxy-benzoic acid allyl ester

3,5-Dihydroxy-benzoic acid allyl ester

Cat. No.: B8466074
M. Wt: 194.18 g/mol
InChI Key: UIOQCRMYQWBTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-benzoic acid allyl ester is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

prop-2-enyl 3,5-dihydroxybenzoate

InChI

InChI=1S/C10H10O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,11-12H,1,3H2

InChI Key

UIOQCRMYQWBTLO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.5 g of 3,5-dihydroxybenzoic acid in screw-capped vial was added 10 g of allyl alcohol and the vial was closed and cooled to −20° C. To the cold contents of the reaction vial was added 5 mL of trimethylsilyl chloride via syringe through a septum. The reaction vial was allowed to warm to room temperature and agitated for 16 hours. The vial was opened carefully and its contents transferred to a round-bottomed flask. The solvent was removed under reduced pressure and the residual solid was dried under reduced pressure over potassium hydroxide pellets for 12 h. The semisolid product was used in the subsequent synthetic steps without further purification. The product was analyzed by HPLC and had a retention time of 3.65 on 5 cm C18 reversed phase column with flow rate of 2.5 mL/min of pure acetonitrile (for solvent A) and 0.1% aqueous trifluroacetic acid (for solvent B). The product was characterized by 1H NMR (DMSO-d6, 350 MHz): δ=6.87 (s, 2H, aromatic); 6.44 (s, 1H, aromatic); 5.85-5.96 (m, 1H); 5.16-5.33 (m, 2H); 4.65-4.67(dd, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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